

A Comparative Spectroscopic Analysis of 4-Iodo vs. 5-Iodo Indole Carboxylates

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Compound of Interest

Compound Name: *Methyl 4-iodo-1H-indole-3-carboxylate*

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This guide provides a detailed spectroscopic comparison of 4-iodo and 5-iodo indole carboxylates, compounds of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The position of the iodine atom on the indole ring significantly influences the spectroscopic properties of these molecules, impacting their characterization and potential applications. This document summarizes key experimental data and provides detailed methodologies to assist in the synthesis and analysis of these halogenated indole derivatives.

Spectroscopic Data Summary

The following tables present a comparative summary of the available spectroscopic data for 4-iodo and 5-iodo indole carboxylates. Data for the 5-iodo derivatives are well-documented, while comprehensive experimental data for the 4-iodo isomers are less available in the current literature. Therefore, for the 4-iodo indole carboxylates, data from closely related compounds such as 4-iodo-1H-indole are included to provide an estimated comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Compound	H-2 (ppm)	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	NH (ppm)	Other (ppm)
Methyl 5-ido- 1H- indole- 3- carboxy- late[1]	8.09 (s)	-	8.33 (s)	-	7.47 (d)	7.35 (d)	~12.0	3.81 (s, 3H, OCH ₃)
Ethyl 5- ido- 1H- indole- 3- carboxy- late[1]	8.07 (s)	-	8.34 (d)	-	7.47 (dd)	7.34 (d)	12.10 (s)	4.28 (q, 2H, OCH ₂), 1.32 (t, 3H, CH ₃)
Methyl 4-ido- 1H- indole- 3- carboxy- late (Predict ed)	~8.1- 8.3	-	-	~7.5- 7.7	~7.1- 7.3	~7.0- 7.2	~11.5- 12.0	~3.8 (s, 3H, OCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

Compound	C=O	C-2	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a	Other
Methyl 5-iodo-1H-indole-3-carboxylate [1]	164.5	133.4	105.7	128.2	130.5	85.9	128.8	115.0	135.6	50.9 (OCH ₃)
Ethyl 5-iodo-1H-indole-3-carboxylate [1]	164.1	133.2	106.0	128.2	130.5	85.8	128.9	114.9	135.6	59.3 (OCH ₂), 14.5 (CH ₃)
Methyl 4-iodo-1H-indole-3-carboxylate (Predicted)	~164	~130	~105	~127	~85-90	~125-130	~120-125	~110-115	~136	~51 (OCH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C=C Stretch (Aromatic)	C-I Stretch
Methyl 5-iodo-1H-indole-3-carboxylate[1]	3273	1680	1446, 1357	536
Ethyl 5-iodo-1H-indole-3-carboxylate[1]	3276	1672	1526, 1473	588
4-Iodo-1H-indole (Reference)	~3400	-	~1450-1600	~500-600

UV-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	λ_{max} (nm)	Solvent
Indole (Reference)[2]	270	Not Specified
4-Nitroindole (Reference for positional effect)[3]	Extends furthest into visible range among isomers	2-Propanol
5-Nitroindole (Reference for positional effect)[3]	322	2-Propanol

Note: The introduction of iodine is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole. The exact position of the iodine will influence the extent of this shift.

Mass Spectrometry (MS)

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

Compound	Molecular Formula	Calculated m/z [M+Na] ⁺	Found m/z [M+Na] ⁺
Methyl 5-iodo-1H-indole-3-carboxylate[1]	C ₁₀ H ₈ INNaO ₂	323.9492	323.9490
Ethyl 5-iodo-1H-indole-3-carboxylate[1]	C ₁₁ H ₁₀ INNaO ₂	337.9648	337.9646
4-Iodo-1H-indole (Reference)[4]	C ₈ H ₆ IN	[M] ⁺ at m/z 243.04	-

Experimental Protocols

General Synthesis of 5-Iodoindole Carboxylates

A common method for the synthesis of 5-iodoindole derivatives is the direct iodination of the corresponding indole carboxylate.

Materials:

- Indole carboxylate (e.g., methyl 1H-indole-3-carboxylate)
- Iodine (I₂)
- Potassium hydroxide (KOH)
- Dimethylformamide (DMF)
- Ethyl acetate
- Petroleum ether

Procedure:

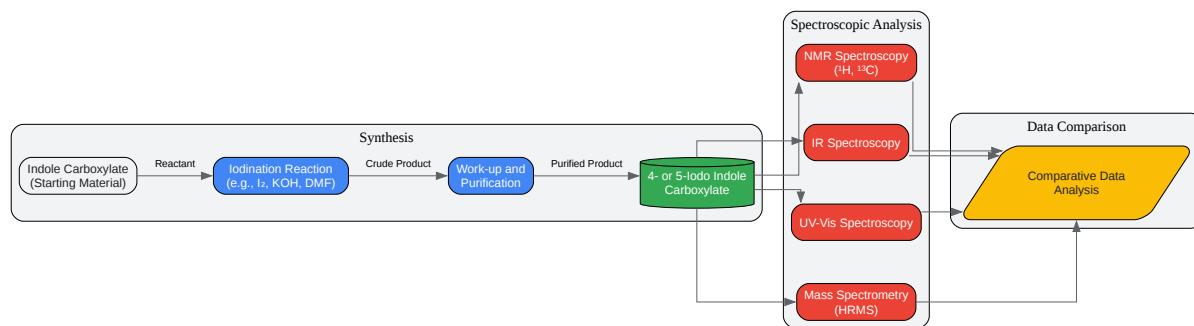
- Dissolve the starting indole carboxylate in DMF.

- Add a solution of iodine and potassium hydroxide in DMF dropwise to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with sodium thiosulfate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d_6) or chloroform-d (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, often using potassium bromide (KBr) pellets for solid samples. Absorbance frequencies are reported in reciprocal centimeters (cm^{-1}).
- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent such as methanol or ethanol.
- Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Experimental Workflow



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Caption: Workflow for the synthesis and spectroscopic comparison of iodo-indole carboxylates.

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